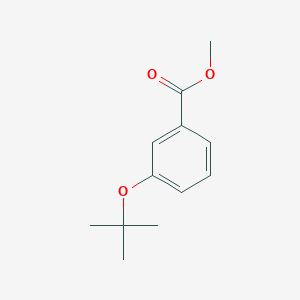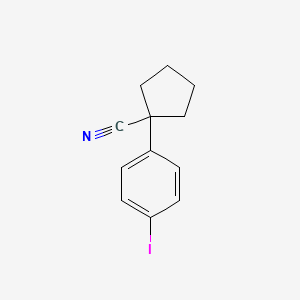![molecular formula C10H8ClF3O2 B6316062 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1334648-18-8](/img/structure/B6316062.png)
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a chlorinated and trifluoromethylated phenyl group
Mechanism of Action
Target of Action
The primary target of 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration. The inhibition of this complex can disrupt the production of ATP, leading to cell death .
Mode of Action
The compound interacts with its target by inhibiting the germination of spores and the development of infection structures . This interaction results in the disruption of the electron transport chain, leading to a decrease in ATP production and ultimately cell death .
Biochemical Pathways
The affected pathway is the electron transport chain located in the mitochondria. The inhibition of complex III disrupts the flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption prevents the synthesis of ATP, leading to cell death .
Pharmacokinetics
The compound’s lipophilicity and water solubility are important factors that can impact its bioavailability .
Result of Action
The molecular effect of the compound’s action is the inhibition of the mitochondrial complex III, which disrupts the electron transport chain . On a cellular level, this leads to a decrease in ATP production, causing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorinated phenyl ring, potentially converting the chlorine substituent to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-4-(trifluoromethyl)phenyl acetamide
- 2-Chloro-4-(trifluoromethyl)phenyl pyridine
Uniqueness: 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane stands out due to the presence of the dioxolane ring, which imparts unique chemical properties such as increased stability and reactivity. The trifluoromethyl group further enhances its chemical profile, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNCESEZVNZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
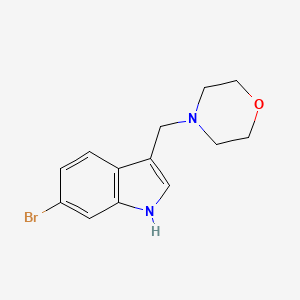

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)
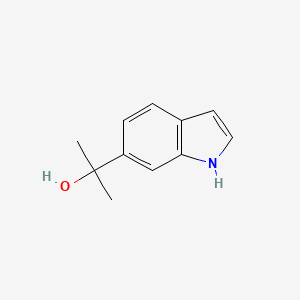
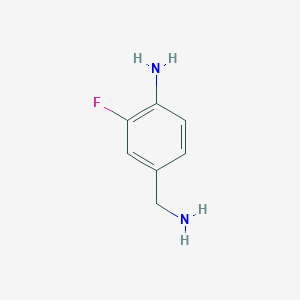

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)

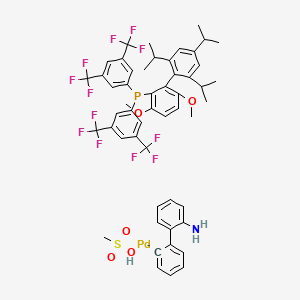
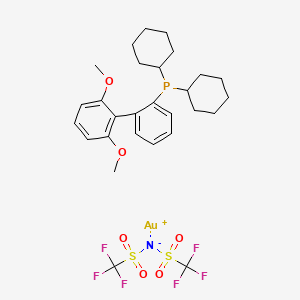
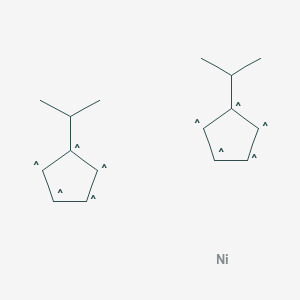
![acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B6316065.png)
